Ethane-1,2-diyldiphosphonic Dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diyldiphosphonic Dichloride can be synthesized through the reaction of ethane-1,2-diol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diyldiphosphonic Dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethane-1,2-diyldiphosphonic acid.
Substitution: Reacts with nucleophiles such as amines or alcohols to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Ethane-1,2-diyldiphosphonic acid.
Substitution: Corresponding phosphonic esters or amides.
Scientific Research Applications
Ethane-1,2-diyldiphosphonic Dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various phosphonic acid derivatives.
Biology: Investigated for its potential role in inhibiting certain biological pathways.
Medicine: Explored for its use in developing drugs targeting bone resorption and other metabolic processes.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethane-1,2-diyldiphosphonic Dichloride involves its ability to bind to metal ions and form stable complexes. This property is particularly useful in inhibiting enzymes that require metal ions for their activity. In biological systems, it can inhibit bone resorption by targeting osteoclasts and preventing the breakdown of bone tissue .
Comparison with Similar Compounds
Similar Compounds
Methane-1,1-diyldiphosphonic Dichloride: Similar structure but with a single carbon backbone.
Propane-1,3-diyldiphosphonic Dichloride: Similar structure but with a three-carbon backbone.
Uniqueness
Ethane-1,2-diyldiphosphonic Dichloride is unique due to its specific two-carbon backbone, which provides distinct reactivity and binding properties compared to its analogs. This makes it particularly effective in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C2H4Cl4O2P2 |
---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
1,2-bis(dichlorophosphoryl)ethane |
InChI |
InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2 |
InChI Key |
HSSWJZQNPFSPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
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